3-(Cyanomethyl)-2-nitrobenzoic acid
Description
Properties
IUPAC Name |
3-(cyanomethyl)-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c10-5-4-6-2-1-3-7(9(12)13)8(6)11(14)15/h1-3H,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAYNJMSNNRHOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)[N+](=O)[O-])CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Cyanomethyl)-2-nitrobenzoic acid can be synthesized through the reaction of 3-chloromethyl-2-nitrobenzoic acid with sodium cyanide. The reaction involves dissolving 3-chloromethyl-2-nitrobenzoic acid in aqueous ammonia, followed by the addition of sodium cyanide solution. The mixture is then heated and stirred to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale batch reactions. The process begins with the chloromethylation of 2-nitrobenzoic acid, followed by the cyanation step using sodium cyanide. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable methods to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions
3-(Cyanomethyl)-2-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: Acidic or basic aqueous solutions
Major Products Formed
Reduction: 3-(Aminomethyl)-2-nitrobenzoic acid.
Substitution: Various substituted benzoic acid derivatives.
Hydrolysis: Corresponding carboxylic acids and amines
Scientific Research Applications
3-(Cyanomethyl)-2-nitrobenzoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and coatings
Mechanism of Action
The mechanism of action of 3-(Cyanomethyl)-2-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyanomethyl group can also participate in nucleophilic substitution reactions, modifying the structure and function of target molecules. These interactions can result in the inhibition or activation of specific enzymes and pathways, contributing to the compound’s biological activity .
Comparison with Similar Compounds
3-(Cyanomethyl)-2-nitrobenzoic acid can be compared with other similar compounds, such as:
3-(Cyanomethyl)benzoic acid: Lacks the nitro group, resulting in different reactivity and applications.
2-Nitrobenzoic acid: Lacks the cyanomethyl group, leading to different chemical properties and uses.
3-(Aminomethyl)-2-nitrobenzoic acid: Formed by the reduction of the nitro group in this compound, with distinct biological activities
Biological Activity
Overview
3-(Cyanomethyl)-2-nitrobenzoic acid (CAS No. 104825-34-5) is an organic compound that has garnered attention for its potential biological activities. This compound features a nitro group and a cyanomethyl substituent, which may contribute to its interaction with various biological systems. The following sections detail the biological activity, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a benzene ring substituted with both a nitro group and a cyanomethyl group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The nitro group can undergo reduction in biological systems, potentially leading to the formation of reactive intermediates that can affect cellular processes. Additionally, the cyanomethyl group may facilitate binding to certain proteins or enzymes, influencing their activity.
Key Mechanisms:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on cholinesterases, which are crucial in neurotransmitter regulation.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain bacterial strains.
Enzyme Inhibition Studies
Research has shown that this compound exhibits significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The following table summarizes the IC50 values observed in various studies:
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| This compound | Acetylcholinesterase | 12.8 |
| This compound | Butyrylcholinesterase | 38.8 |
These results indicate that the compound may serve as a potential lead for developing new cholinesterase inhibitors, which could be beneficial in treating conditions like Alzheimer’s disease.
Antimicrobial Activity
In addition to its enzyme inhibition properties, this compound has been evaluated for its antimicrobial efficacy. A study reported the minimal inhibitory concentrations (MICs) against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | <0.03125 |
| Escherichia coli | 1 |
| Klebsiella pneumoniae | 4 |
The compound demonstrated potent activity against Staphylococcus aureus, particularly strains resistant to conventional antibiotics, suggesting its potential as an antimicrobial agent.
Case Study 1: Cholinesterase Inhibition
In a controlled study, researchers synthesized several derivatives of this compound and assessed their cholinesterase inhibitory activities. The study found that modifications to the nitro group significantly influenced the potency of these derivatives. For instance, compounds with electron-withdrawing groups on the aromatic ring exhibited enhanced inhibition compared to their unsubstituted counterparts.
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial properties of this compound against multidrug-resistant strains of bacteria. The results indicated that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with common antibiotics like amoxicillin, suggesting a potential application in combination therapy.
Q & A
Basic Questions
Q. What spectroscopic techniques are recommended for characterizing 3-(Cyanomethyl)-2-nitrobenzoic acid?
- Answer : A combination of spectroscopic methods ensures accurate structural elucidation:
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FT-IR : Identifies functional groups such as the nitro group (asymmetric stretch ~1520 cm⁻¹, symmetric stretch ~1350 cm⁻¹), cyanomethyl (C≡N stretch ~2250 cm⁻¹), and carboxylic acid (broad O-H stretch ~2500-3300 cm⁻¹) .
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NMR Spectroscopy : ¹H NMR reveals aromatic protons (δ ~7.0-8.5 ppm) and the cyanomethyl CH2 group (δ ~3.5-4.0 ppm). ¹³C NMR confirms the carboxylic acid carbon (~170 ppm) and nitrile carbon (~115 ppm) .
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Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺) and fragmentation patterns consistent with nitro and cyano groups .
Technique Key Peaks/Shifts Reference FT-IR 1520, 1350, 2250, 2500-3300 cm⁻¹ ¹H NMR δ 7.0-8.5 (aromatic), δ 3.5-4.0 (CH2CN) HRMS [M+H]⁺ at m/z 208.035 (calculated)
Q. What safety protocols are essential when handling nitro-substituted benzoic acids?
- Answer :
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Ventilation : Use fume hoods to minimize inhalation of dust or vapors (P261) .
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Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319) .
-
Emergency Measures : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes (H319) .
Hazard Code Description Precaution Reference H302 Harmful if swallowed Avoid ingestion H315 Skin irritation Use gloves
Advanced Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
- Answer : Single-crystal X-ray diffraction with the SHELX suite (e.g., SHELXL for refinement) provides precise bond lengths and angles. For example:
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The nitro group’s O-N-O angle (~120°) and planarity can confirm its electronic effects on the aromatic ring.
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The cyanomethyl group’s C-C≡N bond length (~1.46 Å) and torsion angles reveal steric interactions .
- Data Validation : Compare experimental results with density functional theory (DFT) calculations to identify discrepancies caused by crystal packing .
Parameter Experimental Value Computational (DFT) Reference O-N-O Angle 120.5° 121.2° C-C≡N Bond Length 1.46 Å 1.45 Å
Q. What strategies address contradictions between experimental and computational reactivity data for nitro-cyano benzoic acids?
- Answer :
-
Solvent Effects : Use COSMO-RS models to account for solvation in computational studies, which may explain deviations in reaction rates .
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Multireference Methods : Apply CASSCF for nitro group redox behavior, which standard DFT may misrepresent .
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Experimental Calibration : Conduct kinetic studies under varied conditions (e.g., pH, solvent polarity) to validate computational predictions .
Discrepancy Source Resolution Strategy Reference Solvent polarity COSMO-RS modeling Transition state geometry CASSCF or MP2 calculations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
